molecular formula C22H17ClN4O3S B3398768 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 1021257-87-3

2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B3398768
CAS No.: 1021257-87-3
M. Wt: 452.9 g/mol
InChI Key: BJJNZQDFRTVUOJ-UHFFFAOYSA-N
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Description

2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-chlorophenyl group at position 2 and a sulfanyl acetamide moiety at position 2.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O3S/c23-15-3-1-14(2-4-15)17-12-18-22(24-7-8-27(18)26-17)31-13-21(28)25-16-5-6-19-20(11-16)30-10-9-29-19/h1-8,11-12H,9-10,13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJNZQDFRTVUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC=CN4C3=CC(=N4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound interacts with CDK2, inhibiting its activity This inhibition can lead to a halt in the cell cycle, preventing the proliferation of cancer cells

Biological Activity

The compound 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a novel derivative within the class of pyrazolo[1,5-a]pyrazines, which have garnered attention for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C22H17ClN4O3S
  • Molecular Weight : 452.92 g/mol
  • CAS Number : 1021257-87-3

The compound's structure features a pyrazolo[1,5-a]pyrazine core with a chlorophenyl group and a benzodioxin moiety, which may contribute to its biological activity.

Research indicates that this compound may exhibit inhibitory effects on specific kinases, particularly Cyclin-Dependent Kinase 2 (CDK2). CDK2 plays a crucial role in cell cycle regulation, and its inhibition can lead to reduced cell proliferation in various cancer cell lines. The mechanism involves disrupting the transition from the G1 phase to the S phase of the cell cycle, which is vital for tumor growth suppression.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrazine exhibit significant anticancer properties. For instance:

  • Inhibition of Glioblastoma Growth : A related compound was shown to inhibit glioma growth in patient-derived glioblastoma cells. It specifically targeted the AKT signaling pathway, which is often dysregulated in gliomas. The compound exhibited low micromolar activity against AKT2/PKBβ and was effective in reducing neurosphere formation in glioma stem cells while showing minimal toxicity toward non-cancerous cells .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor:

  • Acetylcholinesterase (AChE) Inhibition : Similar compounds have been evaluated for their ability to inhibit AChE, which is relevant for treating neurodegenerative diseases . The presence of the sulfanyl group may enhance enzyme binding affinity.

Research Findings

Study Focus Findings
Anticancer ActivityInhibits CDK2 leading to reduced proliferation in cancer cell lines .
Kinase InhibitionLow micromolar activity against AKT2/PKBβ; significant inhibition of glioma growth .
Enzyme ActivityPotential AChE inhibitor; relevant for neurodegenerative disease treatment .

Case Studies

  • In Vitro Studies on Glioblastoma : A series of pyrazolo[1,5-a]pyrazine derivatives were synthesized and screened for anticancer activity. One notable derivative exhibited potent inhibition of glioma cell lines with an EC50 value indicating effective cytotoxicity against malignant cells while sparing normal cells .
  • Kinase Profiling : The compound was subjected to kinase profiling against 139 purified kinases. Results indicated selective inhibition of AKT2 with IC50 values that suggest a promising therapeutic window for targeting gliomas .

Comparison with Similar Compounds

Structural Analogues and Core Modifications

The compound’s pyrazolo[1,5-a]pyrazine core distinguishes it from structurally related pyrazolo[1,5-a]pyrimidines, such as those reported in (e.g., 18q–18t ). These pyrimidine derivatives exhibit substitutions at positions 2 and 7 with methoxyphenyl, chlorophenyl, or fluorophenyl groups, but lack the sulfanyl acetamide and benzodioxin moieties critical to the target compound’s architecture .

Table 1: Structural Comparison of Key Analogues

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Pyrazolo[1,5-a]pyrazine 4-Chlorophenyl, sulfanyl acetamide, benzodioxin Not reported
18q () Pyrazolo[1,5-a]pyrimidine 4-Methoxyphenyl, 4-chlorophenyl carboxamide 483.95
69 () Pyrazolo[1,5-a]pyrimidin-7(4H)-one 3,5-Bis(trifluoromethyl)phenyl, 4-chlorophenyl Not reported
11a () Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene, 5-methylfuran 386.00
896817-91-7 () 1,2,4-Triazole 4-Chlorophenyl, pyridin-2-yl, benzodioxin-linked acetamide Not reported

Table 2: Pharmacological Comparison

Compound Type Biological Activity Key Functional Groups Reference
Target Compound Not reported Sulfanyl acetamide, benzodioxin
Pyrazolo[1,5-a]pyrimidines Antitumor Methoxyphenyl, chlorophenyl carboxamide
Quinazoline-pyrazoles Antimicrobial Quinazoline, hydrazone
Diclofenac derivatives Cholinesterase/COX inhibition Sulfonamide, pyrazoline
Physicochemical Properties
  • Solubility: The benzodioxin group in the target compound may enhance solubility compared to purely aromatic analogues (e.g., 11a in ), which rely on methyl and cyano groups for polarity .
  • Stability: Sulfanyl linkages (as in the target) are less prone to oxidation than thioether bonds in compounds like 11b, which contain cyano substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

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